![molecular formula C17H16ClN5O2 B2644077 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-57-6](/img/structure/B2644077.png)
3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The title compound has been prepared in high yield from 9-benzyl-purine derivative by reaction with diethoxymethyl acetate (DEMA). The structure of the tricyclic compound, 7-(2-chlorobenzyl-3H-1,2,4-triazolo[3,1-i]purine 2, was confirmed by X-ray analysis. Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . On heating 1 with an excess of diethoxymethyl acetate (DEMA), 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine 2 is obtained in good yield. Compound 2 was refluxed in diethoxymethyl acetate for 4-5 hours, after which time TLC showed that all starting material had been consumed .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for potential antidepressant and anxiolytic properties. These compounds show promise due to their receptor affinity and enzyme inhibitory activities, particularly targeting serotonin receptors and phosphodiesterases (PDEs). Studies have highlighted the synthesis of derivatives with modified pharmacological profiles, aimed at improving efficacy and selectivity for desired targets. For example, a study synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives, evaluating their serotonin receptor affinity and PDE inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Antiviral Activity
Another line of research explored the synthesis of imidazo[1,2-a]-s-triazine nucleosides, aiming to assess their antiviral activity. This work involved synthesizing new classes of purine analogues and evaluating their effectiveness against various viruses, indicating the potential of these compounds in antiviral therapies (Kim et al., 1978).
Molecular Modeling and Docking Studies
Extensive molecular modeling and docking studies have been conducted to understand the interaction between these derivatives and biological targets. Such studies provide insights into the structural requirements for receptor affinity and selectivity, guiding the design of compounds with optimized therapeutic profiles. For instance, structure-activity relationship studies on arylpiperazinylalkyl purine derivatives revealed significant insights into their interactions with serotoninergic and dopaminergic receptors, indicating their potential as antidepressants and anxiolytics (Zagórska et al., 2015).
Receptor Affinity and Enzyme Inhibitory Activity
Several studies focused on evaluating the receptor affinity and enzyme inhibitory activity of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. These compounds have been tested for their potential to act on various biological targets, including serotonin receptors and phosphodiesterases. The research aims to identify compounds with specific biological activities that could serve as leads for developing new therapeutic agents. For example, compounds showing selective A3 adenosine receptor antagonistic activity were identified, highlighting the therapeutic potential of these derivatives in various conditions (Baraldi et al., 2008).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQLWDKEKBPMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)
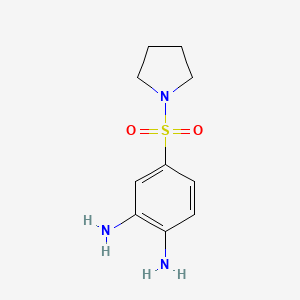
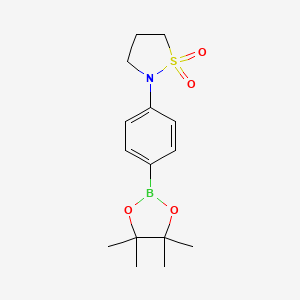
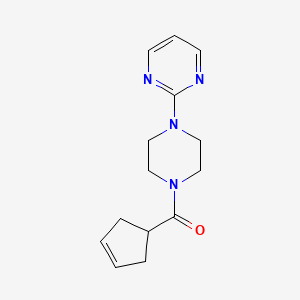

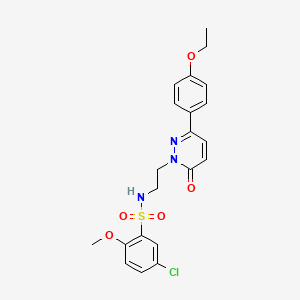
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)
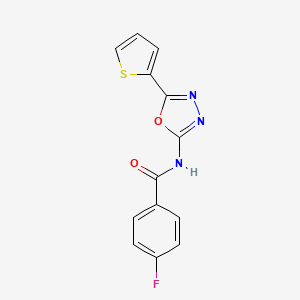
![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)
![N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2644011.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)
